Methyl 4-chloro-3-nitrobenzoate has been extensively studied using single-crystal X-ray diffraction, a powerful technique for elucidating molecular structures. The compound crystallizes in the triclinic P-1 space group with two unique molecules (A and B) in the asymmetric unit []. Key structural features revealed by these studies include:
The mechanism of action of nitrobenzoic acid derivatives can be complex and multifaceted. For instance, the study of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, a compound closely related to methyl 4-chloro-3-nitrobenzoate, reveals insights into its molecular structure and electronic properties. The compound's structure was confirmed using IR and X-ray diffraction studies, and its vibrational wavenumbers were computed using both Hartree-Fock (HF) and density functional theory (DFT) methods. The stability of the molecule, as indicated by hyper-conjugative interactions and charge delocalization, was analyzed using natural bond orbital (NBO) analysis. Additionally, the HOMO and LUMO analysis provided information on charge transfer within the molecule, which is crucial for understanding its reactivity and interaction with other molecules1.
In the field of organic synthesis, derivatives of nitrobenzoic acid, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been identified as versatile building blocks. These compounds can be used to construct a variety of heterocyclic scaffolds, which are essential in drug discovery. The reported research demonstrates the synthesis of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, using solid-phase synthesis techniques. This approach is conducive to the development of diverse chemical libraries, although the study also notes limitations, such as the unsuccessful attempt to prepare an 8-membered benzodiazocine cycle2.
In pharmacological research, nitrobenzoic acid derivatives have shown promise as potential therapeutic agents. For example, 4-methyl-3-nitrobenzoic acid was identified as an inhibitor of cancer cell migration in a high-throughput screening. The compound was found to significantly inhibit the migration of non-small cell lung cancer (NSCLC) cells by impairing epithelial growth factor (EGF)-induced cofilin phosphorylation and actin polymerization. Additionally, it inhibited EGF-induced cell adhesion, a key factor in cell migration. These findings suggest that 4-methyl-3-nitrobenzoic acid and its derivatives could be developed into novel antimetastasis drugs3.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4